4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide
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Overview
Description
4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide is a synthetic compound that features a piperidine ring, an imidazole moiety, and a phenethyl group
Mechanism of Action
Target of Action
The primary target of this compound is the Glycylpeptide N-tetradecanoyltransferase . This enzyme plays a crucial role in the post-translational modification of proteins, which is essential for the proper functioning of cells.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction can inhibit the enzyme’s activity, leading to changes in the post-translational modification of proteins . .
Biochemical Pathways
The inhibition of Glycylpeptide N-tetradecanoyltransferase affects the post-translational modification of proteins. This can disrupt various biochemical pathways that rely on these modifications. The exact pathways affected would depend on the specific proteins that are targeted .
Pharmacokinetics
Like many other compounds with similar structures, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific proteins that are affected by the inhibition of Glycylpeptide N-tetradecanoyltransferase. These effects could potentially include changes in cell signaling, gene expression, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could potentially affect the compound’s structure and therefore its ability to bind to its target. Additionally, the presence of other molecules could either compete with the compound for binding to its target or could interact with the compound to alter its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia, followed by methylation.
Attachment of the imidazole to the piperidine ring: This step involves the reaction of the imidazole derivative with a piperidine carboxamide precursor under basic conditions.
Introduction of the phenethyl group: This is usually done through a nucleophilic substitution reaction where the phenethyl group is introduced to the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch reactors: for controlled reaction conditions.
Purification processes: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The phenethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology and psychiatry.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide: shares structural similarities with other imidazole-containing compounds such as:
Uniqueness
What sets this compound apart is its unique combination of the imidazole and piperidine rings, which can confer distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-16-20-11-14-23(16)15-18-8-12-22(13-9-18)19(24)21-10-7-17-5-3-2-4-6-17/h2-6,11,14,18H,7-10,12-13,15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYJTPFKRHPLME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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